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molecular formula C14H12N2O2 B494950 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)phenol

4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)phenol

Cat. No. B494950
M. Wt: 240.26g/mol
InChI Key: ZHWJONXIBRILIF-UHFFFAOYSA-N
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Patent
US08277777B2

Procedure details

2.15 g (corresponding to 10.0 mmol) of 2-bromo-4′-hydroxyacetophenone and 1.25 g (corresponding to 10.0 mmol) of 2-amino-5-methoxypyridine were dissolved in 50 mL, of acetonitrile. The resulting solution was refluxed in an oil bath at 90° C. for 3.5 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, and precipitates were filtered and recovered. The precipitates were washed with acetonitrile and dried under reduced pressure. The resulting crude crystals were suspended in a mixed solution of 40 mL of water and 40 mL of methanol. Then, about 20 mL of a saturated sodium hydrogencarbonate solution was added thereto, and the mixture was sonicated for 5 minutes using a ultrasonic washing machine. Precipitates were filtered and recovered from the resulting mixture, sufficiently washed with water, and dried under reduced pressure, to obtain 1.96 g (corresponding to 8.16 mmol) of 2-(4′-hydroxyphenyl)-6-methoxyimidazo[1,2-a]pyridine (FIG. 2, Step 5).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][N:14]=1>C(#N)C>[OH:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)O
Name
Quantity
1.25 g
Type
reactant
Smiles
NC1=NC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
recovered
WASH
Type
WASH
Details
The precipitates were washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
Then, about 20 mL of a saturated sodium hydrogencarbonate solution was added
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
recovered from the resulting mixture
WASH
Type
WASH
Details
sufficiently washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)OC)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.16 mmol
AMOUNT: MASS 1.96 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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